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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the nickel sulfamate electroforming process for
microfabrication applications. Nickel electroforming is a powerful technique for creating high-
aspect-ratio micro-components with excellent mechanical properties and dimensional accuracy.
The low internal stress, high ductility, and good throwing power of the nickel sulfamate bath
make it particularly well-suited for the fabrication of MEMS devices, micro-molds, and other
complex microstructures.

Overview of Nickel Sulfamate Electroforming

Electroforming is an additive manufacturing process that fabricates a metallic part by
electrodepositing a metal onto a patterned substrate, known as a mandrel.[1] The mandrel is
subsequently removed, leaving a freestanding metallic structure that is a negative replica of the
original pattern.[1] Nickel sulfamate electroforming is favored in microfabrication for its ability
to produce deposits with low internal stress, which is critical for preventing deformation and
ensuring the dimensional stability of the final micro-components.[2][3]

Experimental Protocols
Mandrel Preparation

The quality of the electroformed nickel structure is highly dependent on the preparation of the
mandrel.
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Protocol:

o Substrate Cleaning: Begin with a thoroughly cleaned substrate (e.g., silicon wafer, glass). A
typical cleaning procedure involves sequential ultrasonic cleaning in acetone, isopropyl
alcohol, and deionized (DI) water for 10-15 minutes each.

o Seed Layer Deposition: A conductive seed layer is required to initiate electrodeposition. This
is typically achieved by sputtering a thin adhesion layer (e.g., 20-50 nm of titanium or
chromium) followed by a conductive layer (e.g., 100-200 nm of gold or copper).

o Photolithography: A photoresist mold is patterned on the seed layer to define the geometry of
the microstructures. The thickness of the photoresist will determine the height of the
electroformed structures. For high-aspect-ratio structures, a thick resist like SU-8 is
commonly used.

e Descumming (Optional but Recommended): A brief oxygen plasma treatment can be used to
remove any residual photoresist from the bottom of the patterned features, ensuring good
electrical contact and adhesion of the electrodeposited nickel.[4]

Nickel Sulfamate Electroforming Bath

Bath Composition:

The composition of the nickel sulfamate bath is critical for controlling the properties of the
electrodeposited nickel.
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Concentration

Component Typical Value Function
Range
Nickel Sulfamate Primary source of
_ 260 - 520 g/L 323 g/L[5] ) )
(Ni(SO3NH-2)2) nickel ions.[6]

Promotes anode

corrosion and

Nickel Chloride (NiClz) 0-15g/L 2.2 g/L[6] )
improves bath
conductivity.[7]

Boric Acid (HsBO3) 23-45¢g/L 30 g/L[5] Acts as a pH buffer.[6]
Reduces surface

Wetting Agent 0.1 - 0.3 vol% 0.6 mL/L[5] tension to prevent
pitting.[6]
Additives like

] ] saccharin can be used
Stress Reducer As required Varies

to control internal

stress.

Operating Conditions:

Precise control of operating conditions is essential for achieving reproducible results.
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Parameter Range Typical Value Effect on Deposit

Lower pH can
increase stress;

pH 2.75-5.0 3.25 - 4.5[2][5] )
higher pH can lead to

brittle deposits.[2]

Higher temperatures

increase deposition
Temperature 32-60°C 45 - 50 °C[2][8]

rate but can also

increase stress.[2]

Affects deposition
) rate, grain size, and
Current Density 0.5-21 A/dmz 2.2 -13.5 A/ldm?[2][5] )
mechanical

properties.

Ensures uniform ion
Agitation Moderate Varies concentration at the
cathode surface.[6]

Electroforming Procedure

Protocol:

o Bath Preparation: Prepare the nickel sulfamate solution according to the desired
composition in a clean plating tank. Heat the solution to the operating temperature and
adjust the pH using sulfamic acid (to lower) or nickel carbonate (to raise).

e Mandrel Immersion: Mount the prepared mandrel onto a cathode holder, ensuring good
electrical contact. Immerse the mandrel into the electroforming bath.

» Electrodeposition: Apply a direct current (DC) at the desired current density. The deposition
time will depend on the target thickness of the nickel structure. A typical deposition rate is
around 20-25 pm/hr.[8]

o Post-Plating Rinse: After electrodeposition, thoroughly rinse the mandrel with DI water to
remove any residual plating solution.
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» Mandrel and Resist Removal: The photoresist is stripped using a suitable solvent (e.g.,
remover PG). The seed layer can be removed by wet etching. The electroformed nickel
structure can then be released from the substrate.

Data Presentation: Properties of Electroformed
Nickel

The mechanical properties of the electroformed nickel are crucial for the performance of
microfabricated devices.

. Factors Influencing the
Property Typical Range P ;
roperty

Bath composition (especially
_ chloride content), temperature,
Internal Stress Tensile: < 50 MPa[9] )
pH, current density, and

additives.[6][9]

Grain size (affected by current
] density and temperature), and
Tensile Strength 411 - 1117 MPa ]
the presence of alloying

elements like cobalt.[10]

pH, current density, and the
Hardness 170 - 756 HV .
addition of hardeners.[6]

. . Purity of the bath and
Ductility (Elongation) 20 - 30%[11] ) -
operating conditions.

Troubleshooting Common Electroforming Issues
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Issue Potential Causes Recommended Solutions
Organic contamination, high Carbon treat the bath, lower
Pitting pH, low boric acid, dissolved the pH, add boric acid, check

air.[6]

for leaks in the system.[6]

Burning (dark, brittle deposits

at high current density areas)

Low boric acid, insufficient
agitation, low nickel
concentration, current density
too high.[6]

Add boric acid, increase
agitation, add nickel sulfamate

concentrate, decrease current.

[6]

Dark Deposits

Metallic contamination (Cu, Zn,
Pb), low pH or boric acid.[6]

Perform low current density
dummy plating, raise pH
and/or add boric acid.[6]

Poor Adhesion

Inadequate substrate cleaning,

chromium contamination.[6]

Improve the cleaning cycle,
treat the bath for chromium

removal.[6]

High Internal Stress

Imbalance in bath chemistry,
incorrect operating

temperature or pH.[2][9]

Analyze and adjust bath
composition, optimize

temperature and pH.[2][6]

Visualizations
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Caption: Experimental workflow for nickel sulfamate electroforming in microfabrication.
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Caption: Influence of process parameters on the final nickel deposit properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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